4-(2-Chloroethyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

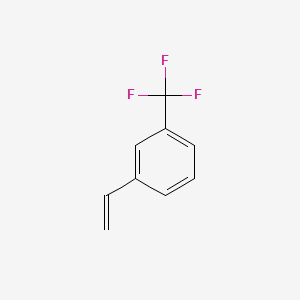

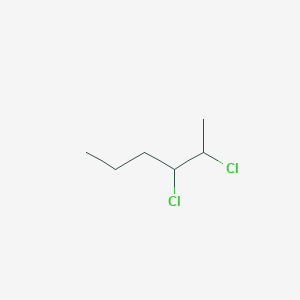

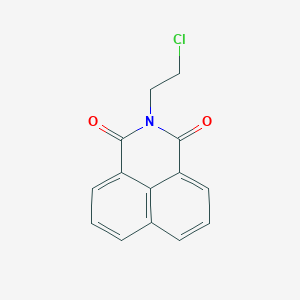

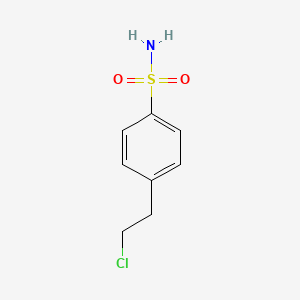

4-(2-Chloroethyl)benzenesulfonamide is a chemical compound with the CAS Number: 5378-85-8 . It has a molecular weight of 219.69 .

Molecular Structure Analysis

The molecular formula of 4-(2-Chloroethyl)benzenesulfonamide is C8H10ClNO2S . The InChI code is 1S/C8H10ClNO2S/c9-6-5-7-1-3-8(4-2-7)13(10,11)12/h1-4H,5-6H2,(H2,10,11,12) .Applications De Recherche Scientifique

Chemical Synthesis and Transformation

Polymer-supported benzenesulfonamides have been utilized as key intermediates in various chemical transformations, including solid-phase synthesis, which leverages immobilized primary amines and nitrobenzenesulfonyl chloride to yield diverse privileged scaffolds. These methodologies highlight the adaptability of benzenesulfonamide derivatives in the synthesis of complex chemical structures, potentially contributing to the development of novel compounds with significant biological activity (Fülöpová & Soural, 2015).

Carbonic Anhydrase Inhibition

4-(2-Substituted hydrazinyl)benzenesulfonamides have been synthesized and evaluated for their inhibitory effects against human carbonic anhydrase I and II isoenzymes. These derivatives show potent inhibition, indicating potential therapeutic applications in conditions where modulation of carbonic anhydrase activity is beneficial (Gul et al., 2016).

Fluorescence Chemosensing

Benzenesulfonamide derivatives have been developed as colorimetric and fluorescence probes for the selective detection of metal ions in aqueous solutions. These probes, through specific molecular interactions, offer promising applications in environmental monitoring and bioimaging, demonstrating the versatility of benzenesulfonamide-based compounds in sensor technology (Ravichandiran et al., 2020).

Molecular Structure Analysis

The structural and spectroscopic properties of para-halogen benzenesulfonamides have been explored through comprehensive theoretical studies. Investigations into vibrational frequencies, NMR chemical shifts, and molecular geometry provide insight into the effects of halogen substitution on these compounds, enriching our understanding of their chemical behavior and potential interactions in biological systems (Karabacak et al., 2009).

Environmental Contaminant Extraction

Innovative extraction methodologies have been developed for benzotriazoles, benzothiazoles, and benzenesulfonamides from soil samples, employing low-pressurized microwave-assisted extraction. This approach highlights the environmental relevance of benzenesulfonamide derivatives, underscoring their ubiquity as emerging contaminants and the need for efficient detection and removal techniques (Speltini et al., 2016).

Propriétés

IUPAC Name |

4-(2-chloroethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO2S/c9-6-5-7-1-3-8(4-2-7)13(10,11)12/h1-4H,5-6H2,(H2,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKYSWWZJELJZLO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCl)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30350308 |

Source

|

| Record name | 4-(2-chloroethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Chloroethyl)benzenesulfonamide | |

CAS RN |

5378-85-8 |

Source

|

| Record name | 4-(2-chloroethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.